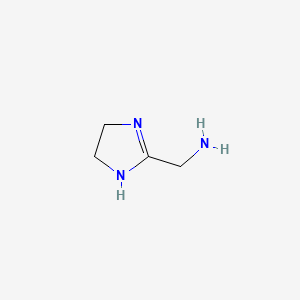
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related ethyl cyano compounds involves various chemical reactions, including the reaction of lithium salts of ethyl cyanoacetate with specific fluoro-compounds to prepare compounds with similar structures. For instance, ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate was prepared using a similar approach, demonstrating the compound's crystalline structure and characterization through IR, UV, and NMR spectrometry (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the tautomeric forms and the geometric arrangement of functional groups within the molecule. For example, the structure of ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate has been analyzed, showing interactions like N⋯π and O⋯π in its crystal packing (Zhang et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of ethyl cyano compounds encompasses a variety of reactions, including coupling reactions catalyzed by specific metal complexes. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates have been synthesized via coupling reactions between α,β-unsaturated acetals and cyanoacetate, showcasing the compound's ability to undergo transformations and elucidate mechanisms based on DFT calculations (Seino et al., 2017).
Physical Properties Analysis
The physical properties, such as vapor-liquid equilibria, have been studied for ethyl compounds, providing insights into their behavior under various conditions. Research on systems like ethyl ethanoate and related mixtures aids in understanding the ideality and deviations in mixtures containing similar ethyl cyano compounds (Senol, 1998).
Chemical Properties Analysis
The chemical properties of ethyl cyano compounds include their thermodynamic characteristics and reactivity towards other chemical entities. Studies on derivatives, such as ethyl-2-cyano-3-(furan-2-yl) prop-2-enoate, have determined their enthalpic characteristics and contributed to the understanding of their formation and stability (Kos et al., 2017).
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Interactions
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate demonstrates unique crystal packing properties due to non-traditional hydrogen bonding interactions. Zhang et al. (2011) found that the compound forms a double-ribbon structure through N⋯π and C–H⋯O hydrogen bonds, showcasing its potential in crystal engineering and design (Zhang, Wu, & Zhang, 2011).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds have been explored, highlighting the compound's versatility in organic synthesis. For example, Johnson et al. (2006) synthesized a variant with a focus on its crystalline structure and bonding characteristics, providing insights into its molecular configuration (Johnson, Canseco, Dolliver, Rowe, & Fronczek, 2006).
Non-Hydrogen Bond Interactions
The compound has been a subject of study for its unusual non-hydrogen bond type interactions. Zhang et al. (2012) identified a rare C⋯π interaction in a related compound, which is significant for understanding molecular interactions in organic chemistry (Zhang, Tong, Wu, & Zhang, 2012).
Thermodynamic Characteristics
The thermodynamic properties of ethyl 2-cyano-3-(furan-2-yl)-prop-2-enoate derivatives, closely related to the subject compound, have been studied by Kos et al. (2017). They provided detailed insights into their enthalpic characteristics, enhancing our understanding of the compound's energy dynamics (Kos, Sobechko, Horak, Sergeev, & Dibrivnyi, 2017).
Coenzyme NADH Model Reaction
A study by Fang et al. (2006) involved a reaction with a coenzyme NADH model, highlighting the compound's role in understanding biochemical reactions and potentially aiding in the development of new pharmaceuticals (Fang, Liu, Wang, & Ke, 2006).
Eigenschaften
IUPAC Name |
ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11(8-14)9-15-12-6-4-10(2)5-7-12/h4-7,9,15H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMYZZUPYLVGAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288376 |
Source


|
| Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
CAS RN |
59746-98-4 |
Source


|
| Record name | Ethyl 2-cyano-3-(4-methylanilino)prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50288376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)








![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)


